
4-(1H-Benzimidazol-2-yl)-1-(1-naphthyl)pyrrolidin-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“4-(1H-Benzimidazol-2-yl)-1-(1-naphthyl)pyrrolidin-2-one” is a chemical compound with the molecular formula C21H17N3O . It has a molecular weight of 327.39 . This compound is a novel pyrrolidine derivative that has been researched in various fields of science and industry.
Molecular Structure Analysis
The InChI code for this compound is 1S/C21H17N3O/c25-20-12-15 (21-22-17-9-3-4-10-18 (17)23-21)13-24 (20)19-11-5-7-14-6-1-2-8-16 (14)19/h1-11,15H,12-13H2, (H,22,23) . This code provides a detailed representation of the molecule’s structure.Aplicaciones Científicas De Investigación
Synthesis and Structural Studies
A series of benzimidazole and benzoxazole derivatives, including compounds similar to "4-(1H-Benzimidazol-2-yl)-1-(1-naphthyl)pyrrolidin-2-one", have been synthesized through condensation reactions. These compounds have been structurally characterized using various spectroscopic methods, indicating their potential as intermediates for further chemical transformations (Mickevicius et al., 2006).
Anticancer Activity
Benzimidazole-based Zn(II) complexes have shown potential anticancer activity against human carcinoma cells. Their cytotoxic properties were evaluated in vitro, showing significant activity, particularly for SHSY5Y cells. These findings suggest that modifications of the benzimidazole moiety, as seen in "this compound", could be beneficial for developing new anticancer agents (Zhao et al., 2015).
Antimicrobial and Antibacterial Properties
Several studies have synthesized and evaluated the antimicrobial and antibacterial properties of compounds bearing the benzimidazole moiety. These compounds have shown significant activity against various Gram-positive and Gram-negative bacterial strains, suggesting their potential as leads for the development of new antimicrobial agents (Patel & Patel, 2015).
Synthesis and Transformation Studies
Research has also focused on the chemical transformations of benzimidazole derivatives, leading to a wide range of 1,2-disubstituted benzimidazoles. These studies demonstrate the versatility of the benzimidazole moiety in synthetic organic chemistry, providing pathways for synthesizing novel compounds with potential biological activities (Vaickelionienė et al., 2012).
DNA Binding and Cytotoxicity
New benzimidazole-based Schiff base copper(II) complexes have been synthesized and characterized, showing significant DNA binding capabilities and cytotoxic effects against cancer cell lines. These findings highlight the potential of benzimidazole derivatives in the development of chemotherapeutic agents (Paul et al., 2015).
Safety and Hazards
Propiedades
IUPAC Name |
4-(1H-benzimidazol-2-yl)-1-naphthalen-1-ylpyrrolidin-2-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17N3O/c25-20-12-15(21-22-17-9-3-4-10-18(17)23-21)13-24(20)19-11-5-7-14-6-1-2-8-16(14)19/h1-11,15H,12-13H2,(H,22,23) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CEVLVWKLFYVNIV-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN(C1=O)C2=CC=CC3=CC=CC=C32)C4=NC5=CC=CC=C5N4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17N3O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
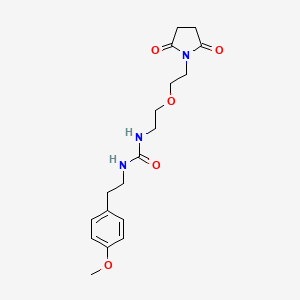
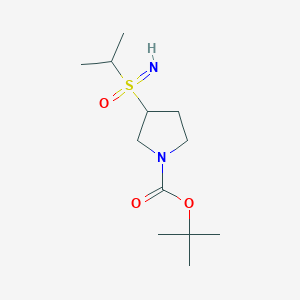

![2H,3H,4H,5H-pyrido[4,3-f][1,4]oxazepine dihydrochloride](/img/structure/B2387894.png)
![3-(4-methoxyphenyl)-N-[1-(5,6,7,8-tetrahydrocinnolin-3-yl)piperidin-4-yl]propanamide](/img/structure/B2387896.png)
![4-Methyl-3-[(thiophen-2-ylcarbonyl)amino]benzoic acid](/img/structure/B2387897.png)
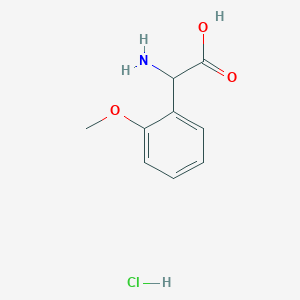
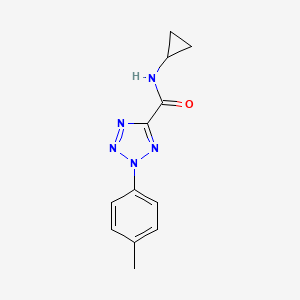
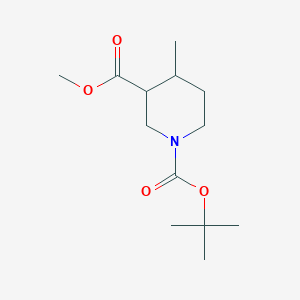
![[2-[1-[(4-Fluorophenyl)methyl]-2,5-dimethylpyrrol-3-yl]-2-oxoethyl] 2-chloropyridine-3-carboxylate](/img/structure/B2387901.png)
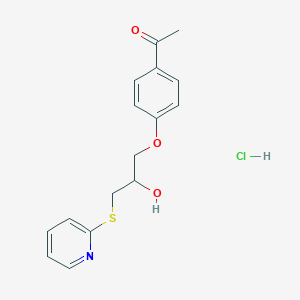
![1-benzyl-N-(4-ethylphenyl)-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide](/img/structure/B2387904.png)

![N-(2-chlorobenzyl)-2-[(3-oxo-2-phenyl-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)thio]acetamide](/img/structure/B2387909.png)
